
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its indole core structure with carboxylic acid groups at the 2 and 5 positions, and an ethyl ester group at the 5 position
Métodos De Preparación
The synthesis of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester typically involves several steps:
Starting Materials: The synthesis often begins with 2-nitroindole and oxalic acid.
Reduction and Decarboxylation: The nitro group is reduced, and the resulting compound undergoes decarboxylation to form the desired indole derivative.
Esterification: The carboxylic acid groups are then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .
Comparación Con Compuestos Similares
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: This compound has a chlorine atom at the 5 position instead of a carboxylic acid group.
1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester: This derivative has an amino group at the 6 position and a methyl group at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10NO4- |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
5-ethoxycarbonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
Clave InChI |
KXIJQVTXEFFFIE-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


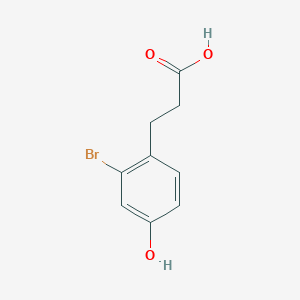
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
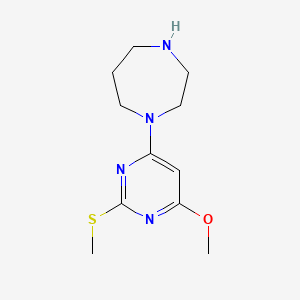
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
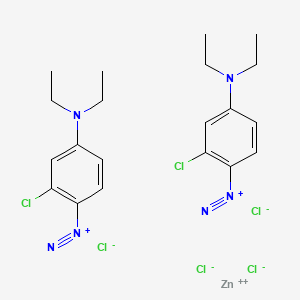
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)

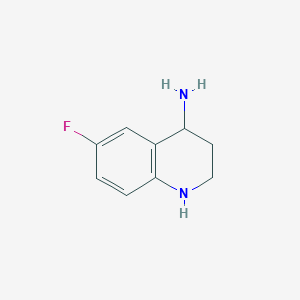
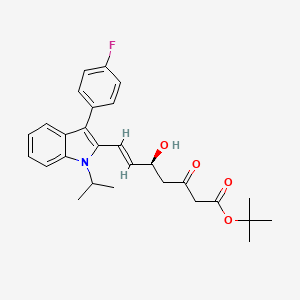


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)
